2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid
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Overview
Description
2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. The presence of a fluorine atom and a carboxylic acid group in the structure suggests potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the acetic acid side chain: This can be done through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinoline, thioquinoline, and alkoxyquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is likely related to its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The fluorine atom enhances the compound’s binding affinity to these enzymes, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.
Uniqueness
2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific structural features, such as the acetic acid side chain, which may confer distinct biological properties compared to other fluoroquinolones.
Properties
Molecular Formula |
C11H8FNO3 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-(7-fluoro-4-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO3/c12-7-1-2-8-9(5-7)13(6-11(15)16)4-3-10(8)14/h1-5H,6H2,(H,15,16) |
InChI Key |
AZMOBEPGPUWPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C=CC2=O)CC(=O)O |
Origin of Product |
United States |
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